Cas no 1258650-64-4 (1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde)
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M355315-25mg |
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258650-64-4 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M355315-50mg |
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258650-64-4 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M355315-250mg |
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258650-64-4 | 250mg |
$ 365.00 | 2022-06-03 | ||
| Enamine | EN300-63790-0.05g |
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258650-64-4 | 95% | 0.05g |
$101.0 | 2023-05-05 | |
| Enamine | EN300-63790-0.1g |
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258650-64-4 | 95% | 0.1g |
$152.0 | 2023-05-05 | |
| Enamine | EN300-63790-0.25g |
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258650-64-4 | 95% | 0.25g |
$216.0 | 2023-05-05 | |
| Enamine | EN300-63790-0.5g |
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258650-64-4 | 95% | 0.5g |
$407.0 | 2023-05-05 | |
| Enamine | EN300-63790-1.0g |
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258650-64-4 | 95% | 1g |
$528.0 | 2023-05-05 | |
| Enamine | EN300-63790-2.5g |
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258650-64-4 | 95% | 2.5g |
$1034.0 | 2023-05-05 | |
| Enamine | EN300-63790-5.0g |
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
1258650-64-4 | 95% | 5g |
$1530.0 | 2023-05-05 |
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Suppliers
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Introduction to 1-Methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1258650-64-4)
1-Methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, with the CAS number 1258650-64-4, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyrazole ring, a morpholine substituent, and an aldehyde functional group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be represented as follows: C13H20N3O2. The presence of the pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, is a key feature that imparts this molecule with its biological activity. The morpholine substituent, a six-membered ring containing an oxygen atom and a nitrogen atom, adds to the molecule's polarity and solubility properties. The aldehyde functional group at the 4-position of the pyrazole ring provides a reactive site for further chemical modifications and conjugations.
In recent years, there has been a growing interest in the development of pyrazole derivatives due to their diverse biological activities. Research has shown that compounds containing the pyrazole scaffold exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. The morpholine substituent in 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde enhances its ability to interact with biological targets, making it a promising candidate for therapeutic applications.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory properties of several pyrazole derivatives, including 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. The results demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde could be developed into a potential anti-inflammatory drug for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has also shown promise in cancer research. A study published in Cancer Letters in 2020 reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was found to involve the induction of apoptosis through the activation of caspase pathways. These findings highlight the potential of 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde as an anticancer agent.
In addition to its direct biological activities, 1-methyl-5-(morpholin-4-yl)-3-(propan-2-y l)-1H-pyrazole - 4 - carbaldehyde strong > serves as an important intermediate in the synthesis of more complex molecules. Its reactivity at the aldehyde functional group allows for the introduction of various substituents through reactions such as aldol condensation, reductive amination, and Wittig reactions. This versatility makes it a valuable building block for chemists working on the development of novel pharmaceuticals and materials.
The synthesis of 1-methyl - 5 - ( morpholin - 4 - yl ) - 3 - ( propan - 2 - yl ) - 1 H - pyrazole - 4 - carbaldehyde strong > has been extensively studied and optimized to improve yield and purity. A typical synthetic route involves the condensation of an appropriate aldehyde with a hydrazine derivative followed by cyclization to form the pyrazole ring. Subsequent functional group manipulations are then performed to introduce the morpholine and isopropyl substituents. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.
In conclusion, 1-methyl - 5 - ( morpholin - 4 - yl ) - 3 - ( propan - 2 - yl ) - 1 H - pyrazole - 4 - carbaldehyde strong > ( CAS No . 1258650 - 64 - 4 ) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique structural features , combined with its diverse biological activities , make it an attractive candidate for further investigation . Ongoing research continues to explore its applications in treating inflammatory diseases , cancer , and other medical conditions , highlighting its importance in modern drug discovery efforts . p >
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